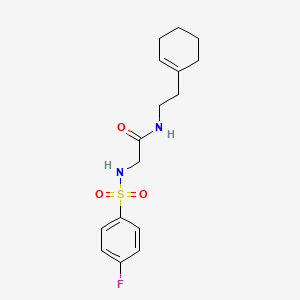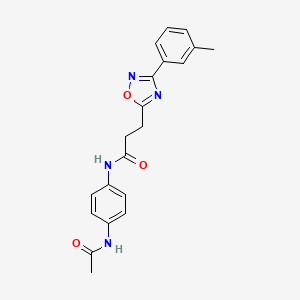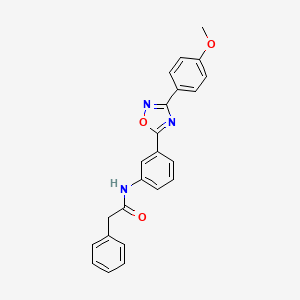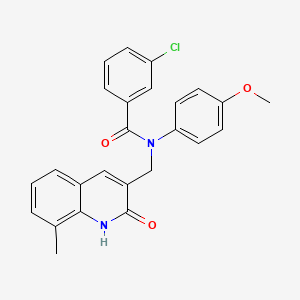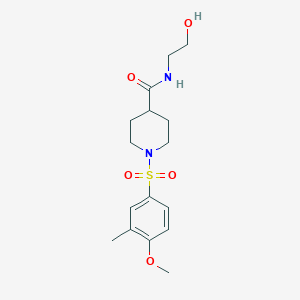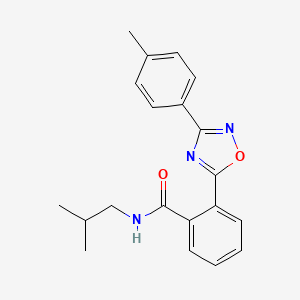
(E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound belongs to the class of imidazolidin-4-one derivatives, which have been studied extensively for their biological activities.
Wissenschaftliche Forschungsanwendungen
(E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one has been studied for its potential applications in the field of medicine. The compound has been shown to exhibit anticancer, antitumor, and antiproliferative activities against various cancer cell lines. The compound has also been studied for its potential use as an antibacterial and antifungal agent.
Wirkmechanismus
The mechanism of action of (E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one is not fully understood. However, studies have suggested that the compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. The compound has also been shown to inhibit the expression of various oncogenes and induce cell cycle arrest in cancer cells.
Biochemical and physiological effects:
Studies have shown that (E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one exhibits low toxicity towards normal cells and tissues. The compound has been shown to induce apoptosis in cancer cells without affecting normal cells. The compound has also been shown to exhibit antibacterial and antifungal activities by inhibiting the growth of various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one in lab experiments include its low toxicity towards normal cells and tissues, its potential applications in the field of medicine, and its ability to induce apoptosis in cancer cells. Limitations of using the compound in lab experiments include the need for further studies to fully understand its mechanism of action and its potential side effects.
Zukünftige Richtungen
For research on (E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one include studying its potential use as a therapeutic agent for various types of cancer, investigating its antibacterial and antifungal activities in more detail, and conducting further studies to fully understand its mechanism of action. Additionally, research could focus on developing more efficient synthesis methods for the compound and exploring its potential applications in other fields, such as agriculture and environmental science.
In conclusion, (E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one is a chemical compound that has shown potential applications in the field of medicine. The compound exhibits anticancer, antitumor, and antiproliferative activities against various cancer cell lines and has low toxicity towards normal cells and tissues. Further research is needed to fully understand the compound's mechanism of action and its potential applications in other fields.
Synthesemethoden
The synthesis of (E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one has been reported in the literature. The compound can be synthesized by reacting 3-chlorobenzaldehyde with benzylamine in the presence of acetic acid to obtain 3-chlorobenzylidenebenzylamine. The resulting compound is then reacted with 3-chlorophenyl isocyanate in the presence of a base to obtain (E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one.
Eigenschaften
IUPAC Name |
1-benzyl-2-(3-chlorophenyl)-3-[(E)-(3-chlorophenyl)methylideneamino]imidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O/c24-20-10-4-8-18(12-20)14-26-28-22(29)16-27(15-17-6-2-1-3-7-17)23(28)19-9-5-11-21(25)13-19/h1-14,23H,15-16H2/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCFSXXULFMMKO-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(N1CC2=CC=CC=C2)C3=CC(=CC=C3)Cl)N=CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(N1CC2=CC=CC=C2)C3=CC(=CC=C3)Cl)/N=C/C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2-(3-chlorophenyl)-3-{[(E)-(3-chlorophenyl)methylidene]amino}imidazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713431.png)
![ethyl 4-({N'-[(E)-{4-[(phenylcarbamoyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7713434.png)
![5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methyl-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713452.png)


